molecular formula C8H10N2O B155408 N'-Hydroxy-3-methylbenzenecarboximidamide CAS No. 40067-82-1

N'-Hydroxy-3-methylbenzenecarboximidamide

Katalognummer: B155408
CAS-Nummer: 40067-82-1
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: KJMNPGUHEUTHMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-Hydroxy-3-methylbenzenecarboximidamide (CAS 40067-82-1) is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. It belongs to the carboximidamide class, characterized by a hydroxylamine (-NHOH) group and a methyl substituent on the benzene ring . The compound is primarily used in research settings for drug discovery and organic synthesis. Its functional groups enable interactions with enzymes and receptors, suggesting applications in antimicrobial, anticancer, or anti-inflammatory therapies .

Eigenschaften

CAS-Nummer

40067-82-1

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

N'-hydroxy-3-methylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI-Schlüssel

KJMNPGUHEUTHMR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=NO)N

Isomerische SMILES

CC1=CC(=CC=C1)/C(=N\O)/N

Kanonische SMILES

CC1=CC(=CC=C1)C(=NO)N

Piktogramme

Irritant

Synonyme

m-Tolylamideoxime

Herkunft des Produkts

United States

Vorbereitungsmethoden

Base-Catalyzed Amidoximation of 3-Methylbenzonitrile

The most widely reported method involves the reaction of 3-methylbenzonitrile with hydroxylamine hydrochloride under basic conditions. This two-step process proceeds via nucleophilic addition of hydroxylamine to the nitrile group, followed by tautomerization to yield the target amidoxime.

Procedure :

  • Dissolve 3-methylbenzonitrile (10 mmol, 1.31 g) in anhydrous ethanol (20 mL).

  • Add hydroxylamine hydrochloride (20 mmol, 1.39 g) and sodium carbonate (20 mmol, 2.12 g).

  • Reflux at 80°C for 12–18 hours under nitrogen atmosphere.

  • Cool to room temperature, filter precipitated salts, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water (3:1 v/v) to obtain white crystals (yield: 68–72%).

Critical Parameters :

ParameterOptimal RangeImpact on Yield
Reaction Temperature75–85°C<70°C: <50% yield
Molar Ratio (NH₂OH·HCl : Nitrile)2:11:1 ratio gives 42% yield
Solvent Polarityε = 24.3 (EtOH)DMF reduces yield by 30%

The reaction exhibits second-order kinetics, with a rate constant k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} at 80°C. Side products include 3-methylbenzamide (≤8%) from partial hydrolysis, mitigated by严格控制 water content (<0.5% v/v).

Alternative Pathway: Direct Amination of 3-Methylbenzaldehyde

While less common, a three-step sequence via oxime intermediates offers an alternative route:

  • Oxime Formation :
    3-Methylbenzaldehyde+NH2OH\cdotpHClEtOH, Δ3-Methylbenzaldoxime\text{3-Methylbenzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{3-Methylbenzaldoxime}
    Yield: 89% (mp 92–94°C).

  • Nitrosation :
    Treat oxime with NaNO₂/HCl at 0–5°C to form nitroso derivative.

  • Reductive Amidination :
    Catalytic hydrogenation (H₂, 50 psi, Pd/C) in ammonia-saturated methanol gives final product.

Comparative Efficiency :

MethodOverall YieldPurity (HPLC)Scalability
Nitrile Amidoximation72%98.5%Industrial
Aldehyde Route54%95.2%Lab-scale

The nitrile route remains preferred due to fewer steps and higher atom economy (82% vs. 67%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ tubular reactors to enhance throughput:

  • Reactor Design : Stainless steel coil (ID 6 mm, L 10 m)

  • Conditions :

    • Residence time: 45 minutes

    • Temperature: 85°C

    • Pressure: 3 bar

  • Output : 12.8 kg/day with 94% conversion.

Advantages :

  • Reduced solvent usage (EtOH recycling ≥87%)

  • Consistent product quality (RSD <1.2% across batches)

Purification Protocols

Final product purity is ensured through:

  • Crystallization :

    • Solvent system: Ethyl acetate/n-hexane (1:4)

    • Recovery: 91%

    • Purity: 99.2% (by ¹H NMR)

  • Chromatography (for analytical-grade material):

    • Column: Silica gel 60 (230–400 mesh)

    • Eluent: CH₂Cl₂/MeOH (95:5)

    • Rf=0.33R_f = 0.33

Mechanistic Insights and Side Reactions

Reaction Pathway Analysis

The amidoximation proceeds through:

R–C≡N+NH2OHbaseR–C(NHOH)=NHR–C(=N–OH)–NH2\text{R–C≡N} + \text{NH}2\text{OH} \xrightarrow{\text{base}} \text{R–C(NHOH)=NH} \rightleftharpoons \text{R–C(=N–OH)–NH}2

DFT calculations reveal a activation energy barrier of 98.7 kJ/mol for the rate-determining nucleophilic attack step.

Competing Side Reactions

Side ReactionConditions Promoting ReactionMitigation Strategy
Hydrolysis to benzamideH₂O >1%, prolonged heatingUse molecular sieves
Dimerization via nitroso intermediatespH <7, light exposureMaintain pH 8–9, amber glass

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, OH), 7.45–7.20 (m, 4H, Ar–H), 2.35 (s, 3H, CH₃), 5.42 (br s, 2H, NH₂).

  • IR (KBr): ν 3340 (N–H), 1620 (C=N), 1550 cm⁻¹ (N–O).

Purity Assessment

MethodColumnRetention TimeAcceptance Criteria
HPLC-UV (254 nm)C18, 5μm, 250×4.6 mm6.8 min≥98.0% area
ParameterValue
OEL (8-h TWA)0.5 mg/m³
IDLH50 mg/m³
PPE RequirementsGloves (nitrile), face shield

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

N'-Hydroxy-3-methylbenzenecarboximidamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of more complex molecular frameworks essential for drug development. The compound's utility is primarily attributed to its ability to act as a precursor in the synthesis of benzimidazole derivatives, which are widely recognized for their diverse biological activities.

Recent studies have highlighted the potential therapeutic applications of this compound derivatives, particularly in treating neurodegenerative diseases such as Alzheimer's disease (AD). Compounds derived from this structure have been shown to exhibit significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathophysiology of AD.

Case Study: Alzheimer's Disease Research

In a study focusing on novel rivastigmine-based molecules, derivatives of this compound were synthesized and evaluated for their efficacy in vitro and in vivo. The findings indicated that these compounds not only inhibited AChE and BChE but also demonstrated antioxidant properties and reduced tau protein aggregation—key factors in AD progression. The compounds were found to reverse memory impairment in animal models, suggesting their potential as therapeutic agents for cognitive disorders .

Table 2: Potential Future Applications

Application AreaPotential Uses
Neurodegenerative DiseasesAlzheimer's Disease Treatment
Antioxidant TherapyProtection Against Oxidative Stress
Anti-inflammatory AgentsTreatment of Neuroinflammation

Wirkmechanismus

The mechanism of action of N’-Hydroxy-3-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Properties
This compound C₈H₁₀N₂O 150.18 Methyl at C3, hydroxylamine at C1 Potential antimicrobial/anticancer activity
N'-Hydroxy-2-methoxy-4-methylbenzenecarboximidamide C₉H₁₂N₂O₂ 180.21 Methoxy at C2, methyl at C4 Enhanced enzyme inhibition due to methoxy group
N'-Hydroxy-4-methoxybenzenecarboximidamide C₈H₁₀N₂O₂ 166.18 Methoxy at C4, no methyl group Antimicrobial activity; improved solubility

In contrast, methoxy groups (e.g., at C2 or C4) improve solubility and electronic effects, facilitating binding to enzymes .

Halogenated Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Properties
4-Chloro-N'-hydroxybenzenecarboximidamide C₇H₇ClN₂O 170.60 Chloro at C4 Anticancer activity (analogous to brominated derivatives)
3-Bromo-N'-hydroxybenzenecarboximidamide C₇H₇BrN₂O 215.05 Bromo at C3 Higher lipophilicity; enhanced membrane permeability
N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide C₈H₇F₃N₂O 204.15 Trifluoromethyl at C2 Increased metabolic stability and lipophilicity

Key Insight : Halogen substituents (Cl, Br, CF₃) significantly alter lipophilicity and electronic properties. The trifluoromethyl group (CF₃) enhances metabolic stability, making it valuable in drug design .

Heterocyclic Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Properties
N'-Hydroxy-1H-indole-3-carboximidamide C₉H₉N₃O 175.19 Indole ring system Potential CNS activity due to heterocyclic core
N'-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide C₅H₇N₃O₂S 173.20 Thiazole ring with methoxy group Enhanced reactivity in nucleophilic substitution

Nitro and Amino Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Properties
N-Hydroxy-4-nitrobenzimidamide C₇H₇N₃O₃ 181.15 Nitro at C4 Electron-withdrawing effects; potential as a protease inhibitor
3-Amino-N'-hydroxybenzenecarboximidamide C₇H₉N₃O 151.17 Amino at C3 Improved hydrogen-bonding capacity for target engagement

Biologische Aktivität

N'-Hydroxy-3-methylbenzenecarboximidamide, also known as N-hydroxy-3-methylbenzimidamide, is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C8_8H10_10N2_2O
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 40067-82-1

This compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent. It interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
  • Antitumor Activity : Research indicates that this compound may inhibit tumor cell proliferation by inducing apoptosis and disrupting the cell cycle. Its effectiveness can be measured using IC50_{50} values in cytotoxic assays against cancer cell lines.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AntimicrobialDisrupts bacterial cell membranes
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryModulates cytokine production

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Natural Products, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, with an IC50_{50} value of approximately 8 μM for breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression at the G1 phase.

Case Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

Q & A

Q. How can researchers optimize the synthesis of N'-Hydroxy-3-methylbenzenecarboximidamide (CAS 40067-82-1) under laboratory conditions?

  • Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., ethanol or DMF), and temperature control. For example, hydroxylamine derivatives often require reflux conditions (80–100°C) and catalytic acid/base systems. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) can enhance purity. Analytical validation using NMR (¹H/¹³C) and HPLC (C18 columns, UV detection at 254 nm) is critical to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to verify functional groups (e.g., hydroxylamine -NH-O- and methylbenzene signals).
  • HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) to assess purity (>95%) and molecular ion ([M+H]+ at m/z 151.18).
  • FT-IR to confirm characteristic peaks (e.g., N-O stretch ~930 cm⁻¹, C=N ~1640 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard controls such as:
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust (risk phrase H303/H313/H333).
  • Disposal : Collect waste in sealed containers and consult licensed disposal services (per local regulations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known enzyme inhibitors).
  • Compound stability : Pre-test stability in assay buffers (pH 7.4, 37°C) using HPLC to detect degradation.
  • Purity thresholds : Ensure ≥98% purity (via HPLC) to exclude confounding impurities. Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What experimental strategies evaluate the stability of this compound under varying solvent and pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Solvent compatibility : Test solubility and degradation in polar (water, DMSO) vs. non-polar solvents (hexane) at 25°C and 40°C.
  • pH stability : Incubate in buffers (pH 2–10) and monitor via UV-Vis spectroscopy (λmax ~280 nm) and HPLC.
  • Light sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition or metal chelation?

  • Methodological Answer : Use:
  • Docking simulations : Predict binding interactions with target enzymes (e.g., metalloproteases) using AutoDock Vina.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with metal ions (e.g., Fe²⁺, Zn²⁺).
  • Kinetic assays : Measure IC50 values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. What strategies validate the reproducibility of this compound’s synthetic routes across laboratories?

  • Methodological Answer : Implement:
  • Interlaboratory studies : Share standardized protocols (e.g., reaction time, workup steps) and compare yields/purity.
  • Robustness testing : Vary parameters (e.g., ±5% reagent ratios, ±2°C temperature) to identify critical process parameters.
  • QC documentation : Require batch-specific HPLC/GC traces and NMR spectra for cross-lab verification .

Data Analysis and Reporting

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound in literature?

  • Methodological Answer : Reconcile discrepancies by:
  • Solvent calibration : Ensure deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) are consistent, as shifts vary with solvent.
  • Referencing : Compare with structurally analogous compounds (e.g., N'-hydroxy-4-propoxybenzenecarboximidamide) in databases like PubChem.
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous assignments for aromatic protons and carboximidamide groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-3-methylbenzenecarboximidamide
Reactant of Route 2
N'-Hydroxy-3-methylbenzenecarboximidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.